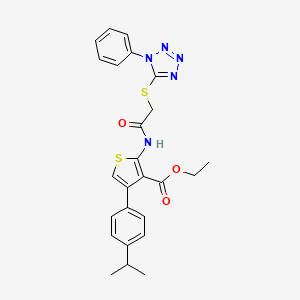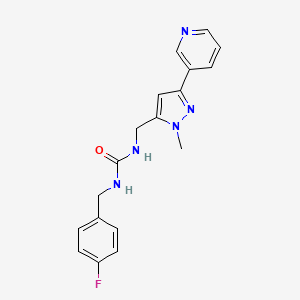
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” is a chemical compound with the molecular formula C9H12FN3 . It has a molecular weight of 181.214. This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” can be analyzed using techniques such as 19F nuclear magnetic resonance (NMR) spectroscopy . The 19F NMR spectra can provide a wealth of molecular structure information as well as its associated chemical environment .Chemical Reactions Analysis
While specific chemical reactions involving “N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” are not available, it’s reasonable to anticipate that it would undergo reactions similar to other fluoroorganic compounds. These might include hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation .Physical And Chemical Properties Analysis
“N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine” has a density of 1.4±0.1 g/cm3, a boiling point of 464.2±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has a molar refractivity of 67.7±0.5 cm3, and a polar surface area of 47 Å2 .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Research on compounds structurally related to N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine has focused on their synthesis and potential medicinal applications. For instance, compounds derived from enaminones have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with potential cytotoxic effects against certain cancer cell lines, comparable to those of standard treatments like 5-fluorouracil, alongside evaluated antimicrobial activity (S. Riyadh, 2011). Additionally, 3-aminopyrazolo[3,4-d]pyrimidinones were identified as potent and selective inhibitors of Phosphodiesterase 1 (PDE1), with one candidate (ITI-214) showing promise for treating cognitive deficits associated with schizophrenia and Alzheimer's disease (Peng Li et al., 2016).
Antibacterial and Antimicrobial Activity
Research has identified novel heterocyclic scaffolds with antibacterial activity, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, demonstrating the ongoing exploration into new classes of antibacterial agents (Liliya V Frolova et al., 2011). Similarly, new indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential for new treatments against a range of microbial pathogens (H. Behbehani et al., 2011).
Fluorinated Compounds in Medicinal Chemistry
The role of fluorinated compounds in medicinal chemistry is highlighted by the synthesis of 3-amino-4-fluoropyrazoles, which are of interest as building blocks due to their potential for further functionalization in drug development (Riccardo Surmont et al., 2011). Additionally, the optimization of tricyclic indazoles as selective estrogen receptor degraders (SERD) and antagonists for treating ER+ breast cancer, where specific fluorinated compounds showed promising pharmacological profiles, underscores the significance of fluorination in enhancing drug properties (James S. Scott et al., 2020).
Propriétés
IUPAC Name |
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-7-5-12-6-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSICDUSJMIXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)NC2CCCC2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorocyclopentyl)-6-methylpyrazin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[4-(2-Methylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2826095.png)
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)

![5-Bromo-N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2826099.png)


![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)

![2,5-dichloro-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2826109.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-propylpentanamide](/img/structure/B2826111.png)